molecular formula C7H3F5O B3141491 5-(Difluoromethoxy)-1,2,3-trifluoro-benzene CAS No. 478303-15-0

5-(Difluoromethoxy)-1,2,3-trifluoro-benzene

Cat. No.: B3141491
CAS No.: 478303-15-0
M. Wt: 198.09 g/mol
InChI Key: KIGITNVSRHTVII-UHFFFAOYSA-N
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Description

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is an organic compound . It’s an important intermediate of pantoprazole , a proton pump inhibitor used in the treatment of peptic ulcer .


Synthesis Analysis

The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . Another method involves etherification, nitrification, hydrolysis, and reduction .


Molecular Structure Analysis

The empirical formula of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is C8H6F2N2OS . The molecular weight is 216.21 .


Physical and Chemical Properties Analysis

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is readily soluble in water and ethyl alcohol . Its melting point is between 239-243 °C .

Scientific Research Applications

Synthesis Techniques and Catalysis

  • Synthesis of Triazoles : A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which involves a reaction with (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, was developed. This reaction is catalyzed by Cu (I) salt and offers high regioselectivity (Hu et al., 2008).

  • Selective Lithiation and Electrophilic Substitution : Research on 1,2,4-Tris(trifluoromethyl)benzene demonstrates its reactivity in hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide, leading to 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This compound facilitates the synthesis of 5-substituted derivatives through further reactions (Schlosser et al., 1998).

Polymer Chemistry

  • Synthesis of Hyperbranched Poly(arylene ether)s : A new trifluoromethyl-activated trifluoro monomer was used to synthesize various hyperbranched poly(arylene ether)s. These polymers, characterized by high molecular weight and excellent thermal stability, were derived from the reaction of this monomer with different bisphenols (Banerjee et al., 2009).

Organic Chemistry and Photocatalysis

  • Synthesis of Difluoromethoxylated Compounds : In the field of medicinal chemistry, the synthesis of difluoromethoxylated compounds, specifically tri- and difluoromethyl ethers, is crucial. Photoredox catalysis using visible light has been employed as an innovative strategy in the synthesis of these functional groups (Lee et al., 2019).

  • Electrochemistry and Electrogenerated Chemiluminescence : The study of electrogenerated chemiluminescence (ECL) of 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes reveals interesting electrochemical behaviors and strong blue ECL emissions under ion annihilation conditions. This research contributes to the understanding of electroluminescent materials (Qi et al., 2016).

Materials Science

  • Electrochemical Fluorination of Trifluoromethyl-Substituted Benzenes : The study on the electrochemical fluorination of benzenes containing trifluoromethyl groups highlights the production of perfluorocyclohexane derivatives. This research is significant in understanding the fluorination process and its applications in materials science (Yonekura et al., 1976).

Safety and Hazards

The safety data sheet for “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-(difluoromethoxy)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGITNVSRHTVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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